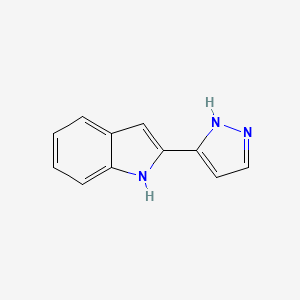

2-(1h-Pyrazol-3-yl)-1h-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(1H-pyrazol-5-yl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3/c1-2-4-9-8(3-1)7-11(13-9)10-5-6-12-14-10/h1-7,13H,(H,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZASQQDCQLEXBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(N2)C3=CC=NN3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40736573 | |

| Record name | 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40736573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

827316-61-0 | |

| Record name | 2-(1,2-Dihydro-3H-pyrazol-3-ylidene)-2H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40736573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 2 1h Pyrazol 3 Yl 1h Indole and Its Derivatives

Classical and Contemporary Synthetic Routes to the Core Structure

The construction of the fundamental 2-(pyrazolyl)indole skeleton relies on established and innovative synthetic pathways that assemble the two heterocyclic rings.

Multi-step synthesis provides a controlled and stepwise approach to construct complex molecular architectures, allowing for the isolation and purification of intermediates. A common strategy involves the initial synthesis of a pyrazole (B372694) ring, which is then used to build the indole (B1671886) moiety, or vice versa.

For instance, a series of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazole derivatives have been synthesized through a sequential process. The synthesis begins with the reaction of substituted acetophenones with diethyl oxalate to form ethyl 2,4-dioxo-4-arylbutanoates. These 1,3-diketoester intermediates then undergo cyclization with phenylhydrazine to yield ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates. Subsequent reduction of the carboethoxy group affords (5-aryl-1-phenyl-1H-pyrazol-3-yl)methanols, which are further converted to the final thiazole-containing products acs.org.

Another multi-step approach utilizes 1-(4-methoxybenzyl)-1H-indole-3-carbohydrazide as a key intermediate for developing various pyrazole-containing indole derivatives researchgate.net. Similarly, 3-(1H-indol-3-yl)-1H-pyrazole-3-carboxamide derivatives are synthesized through a general multi-step procedure that allows for the introduction of a wide range of substituents nih.gov.

Table 1: Examples of Multi-Step Synthesis Intermediates and Products

| Starting Material | Key Intermediate | Final Product Class |

|---|---|---|

| Substituted acetophenones | Ethyl 5-aryl-1-phenyl-1H-pyrazole-3-carboxylates | 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles acs.org |

One-pot, multi-component reactions (MCRs) have emerged as powerful and efficient tools in organic synthesis, offering advantages such as operational simplicity, time and energy savings, and high atom economy. mdpi.comlongdom.org These strategies allow for the synthesis of complex molecules like pyrazolyl indoles from simple precursors in a single reaction vessel.

A notable example is the pseudo-three-component synthesis of 5-(indol-3-yl)pyrazoles. This reaction combines the principles of the Knorr pyrazole synthesis and the Fischer indole synthesis by reacting 1,5-diaryl-1,3,5-pentanetriones with hydrazines. nih.govbeilstein-journals.org This method can be performed either as a domino reaction or in a consecutive manner, yielding the products in moderate to good yields, although it can lead to a mixture of two regioisomers nih.govbeilstein-journals.org.

Another one-pot synthesis involves the reaction of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with indole using a reusable nano ZrO2/SBA-15 catalyst to produce 3-((1,3-bis(phenyl)-1H-pyrazol-4-yl)(1H-indol-3-yl)methyl)-1H-indole and its derivatives iosrjen.org. Furthermore, the synthesis of pyrano[2,3-c]pyrazole derivatives can be achieved through a four-component reaction involving (hetero)aromatic aldehydes, hydrazine (B178648) hydrate, β-ketoesters, and active methylene (B1212753) compounds, catalyzed by piperidine in an aqueous medium mdpi.com.

Cyclization reactions are fundamental to the formation of the heterocyclic rings in 2-(1H-Pyrazol-3-yl)-1H-indole. Various catalytic systems and reaction mechanisms are employed to achieve these transformations.

Intramolecular cyclization is a key strategy. For example, N-propargyl 2-(1H-pyrazol-5-yl)-1H-indole derivatives can undergo gold-catalyzed or NaH-supported intramolecular cyclization to form fused systems like pyrazolodiazepinoindoles and pyrazolopyrazinoindoles researchgate.net. The regioselectivity of the cyclization (6-exo-dig vs. 7-endo-dig) can be controlled by the choice of catalyst and the substitution pattern on the alkyne functionality researchgate.net. Similarly, 2-substituted-1-(prop-2-yn-1-yl)-1H-indoles can be transformed into pyrazinoindoles using catalysts like AuCl3 or bases such as NaH nih.gov.

The Fischer indole synthesis is a classic and powerful method for forming the indole ring. The mechanism involves the reaction of a phenylhydrazine with an aldehyde or ketone to form a phenylhydrazone. This intermediate then isomerizes to an enamine, which, after protonation, undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement. The subsequent cyclization and elimination of ammonia yield the aromatic indole ring wikipedia.org. This reaction can be combined with pyrazole synthesis methodologies, such as the Knorr synthesis, to build the hybrid structure nih.govbeilstein-journals.org.

Other important cyclization mechanisms include [3+2] cycloaddition reactions. For instance, pyrazoles can be synthesized via the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes or through a phosphine-free reaction of dialkyl azodicarboxylates with substituted propargylamines organic-chemistry.org.

Functionalization and Derivatization Strategies

Once the core 2-(pyrazolyl)indole structure is formed, it can be further modified to introduce a wide array of functional groups, enabling the exploration of structure-activity relationships for various applications.

Achieving regioselectivity in the functionalization of the indole and pyrazole rings is crucial for synthesizing specific target molecules. The inherent reactivity of the heterocyclic rings dictates the position of substitution.

In the pyrazole ring, the C4 position is often the most susceptible to electrophilic attack due to the electron-donating effects of the two nitrogen atoms, which reduce the electron density at C3 and C5. pharmaguideline.com The N1 position can be readily deprotonated with a strong base, creating a nucleophilic nitrogen that can react with various electrophiles, such as alkyl halides, allowing for N-alkylation pharmaguideline.com. Regioselective alkylation can also be controlled by the choice of base, solvent, and temperature, as demonstrated in the synthesis of ethyl 1-(oxiran-2-ylmethyl)-3-aryl-1H-pyrazole-5-carboxylates from 3(5)-aryl-1H-pyrazole-5(3)-carboxylates nih.gov.

For the indole ring, functionalization often occurs at the C3 position. For example, a highly regioselective p-TSA·H2O-catalyzed sulfenylation of 3-hydroxy bisindole derivatives affords C-3 functionalized products in excellent yields rsc.org.

A variety of chemical substituents can be introduced onto the 2-(pyrazolyl)indole scaffold to create a diverse library of derivatives.

Aryl Groups: Aryl groups are commonly introduced through cross-coupling reactions or by using aryl-substituted starting materials. For example, the synthesis of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles involves starting with various substituted acetophenones to incorporate different aryl moieties onto both the pyrazole and the subsequently formed thiazole ring acs.org. Similarly, derivatives with groups like 4-(tert-butyl)phenyl and 4-chlorophenyl have been synthesized as N-substituents on a pyrazole-carboxamide side chain attached to the indole core nih.gov.

Alkyl Groups: Alkylation, particularly N-alkylation, is a common derivatization strategy. The –NH group of the pyrazole can be alkylated using reagents like alkyl halides or dimethyl sulfate pharmaguideline.com. The synthesis of N-alkyl-1H-pyrazol-3-one derivatives has been achieved through the alkylation of a pyrazolyl pyrazolone precursor using various alkylating agents in the presence of a phase transfer catalyst researchgate.net.

Heteroaryl Groups: Heteroaromatic rings can also be appended to the core structure. The synthesis of 3-(1H-Indol-3-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide demonstrates the introduction of a pyridine ring via an amide linkage nih.gov. Another example is the synthesis of thiophene-pyrazole hybrids, where a thiophene moiety is incorporated into the final structure nih.gov.

Table 2: Examples of Introduced Chemical Groups on the 2-(Pyrazolyl)indole Scaffold

| Group Type | Example Substituent | Method/Compound Class |

|---|---|---|

| Aryl | 4-Chlorophenyl | N-phenyl-pyrazole-carboxamide derivatives nih.gov |

| 3,4-Dimethoxyphenyl | N-phenyl-pyrazole-carboxamide derivatives nih.gov | |

| Phenyl | (3-Methyl-5-phenyl-1H-pyrazol-1-yl)methanone derivatives researchgate.net | |

| Alkyl | tert-Butyl | N-(4-(tert-Butyl)phenyl) derivative nih.gov |

| Methyl | 3,5-Dimethyl pyrazole derivative researchgate.net | |

| Heteroaryl | Pyridin-2-ylmethyl | N-heteroaryl-pyrazole-carboxamide derivatives nih.gov |

| Morpholino | (3-(1H-Indol-3-yl)-1H-pyrazol-5-yl)(morpholino)methanone nih.gov |

Formation of Fused and Bridged Heterocyclic Systems

The core structure of this compound serves as a versatile scaffold for the construction of more complex, multi-cyclic systems through the formation of fused and bridged heterocycles. These reactions typically involve the cyclization of appropriately functionalized derivatives, leading to novel molecular architectures with potential applications in medicinal chemistry and materials science.

One prominent strategy involves the synthesis of pyrazolo[1,5-a]indoles. While various methods exist for the general synthesis of this ring system, a notable approach for creating spirocyclopropane-containing 4H-pyrazolo[1,5-a]indoles has been reported. This method proceeds through a double cyclization involving alkylative dearomatization and intramolecular N-imination of an indole-O-(methylsulfonyl)oxime. mdpi.com Although not starting directly from this compound, this strategy highlights the potential for intramolecular cyclizations of functionalized indoles to yield fused pyrazole systems.

Another common fused system is the pyrazolo[1,5-a]pyrimidine ring. The synthesis of these derivatives often involves the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents. nih.gov By incorporating an indole moiety into the 5-aminopyrazole precursor, it is possible to generate indole-substituted pyrazolo[1,5-a]pyrimidines. For instance, 5-amino-3-methylpyrazole can be reacted with diethyl malonate to form a dihydroxy-heterocycle, which is then chlorinated and further functionalized to yield indole derivatives at the C(5) position of the pyrazolo[1,5-a]pyrimidine core. nih.gov

Furthermore, the Pictet-Spengler reaction offers a powerful tool for the synthesis of fused β-carboline systems. The condensation of an appropriate aldehyde with a 3-(4-amino-1,3-dimethylpyrazol-5-yl)indole under Pictet-Spengler conditions leads to the regioselective cyclization at the C-2 position of the indole ring, affording pyrazolo[4,3-c]β-carbolines. researchgate.net This reaction demonstrates the utility of the indole nucleus within the 2-(pyrazol-3-yl)indole framework as a nucleophile in acid-catalyzed cyclization reactions.

The following table summarizes representative examples of fused heterocyclic systems derived from or related to the this compound scaffold.

Table 1: Examples of Fused Heterocyclic Systems

| Fused System | Synthetic Approach | Starting Material Analogue | Reference |

|---|---|---|---|

| Spirocyclopropane-containing 4H-pyrazolo[1,5-a]indoles | Alkylative dearomatization and intramolecular N-imination | Indole-O-(methylsulfonyl)oxime | mdpi.com |

| Pyrazolo[1,5-a]pyrimidines | Condensation and functionalization | 5-Amino-3-methylpyrazole | nih.gov |

| Pyrazolo[4,3-c]β-carbolines | Pictet-Spengler reaction | 3-(4-Amino-1,3-dimethylpyrazol-5-yl)indole | researchgate.net |

Catalyst Systems and Reaction Conditions in Synthetic Pathways

The synthesis of this compound and its derivatives is significantly influenced by the choice of catalyst and reaction conditions. These factors can control the regioselectivity, efficiency, and environmental impact of the synthetic route.

Transition metal catalysis plays a pivotal role in the synthesis and functionalization of indole and pyrazole-containing compounds. Palladium- and copper-based catalysts are particularly prominent in these transformations.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira reactions, are widely used for the synthesis of highly substituted indoles. nih.gov For instance, 3-iodoindoles can undergo palladium-catalyzed coupling with various terminal acetylenes and boronic acids to introduce diverse substituents. nih.gov This approach can be applied to the synthesis of functionalized this compound derivatives by starting with an appropriately substituted indole precursor. Furthermore, palladium-catalyzed intramolecular cyclization of N,N-dialkyl-o-(1-alkynyl)anilines is a powerful method for constructing the indole ring itself. nih.gov

Copper-catalyzed reactions are also extensively used, particularly for N-arylation and C-H functionalization. Copper-diamine catalyzed N-arylation has been successfully applied to a variety of nitrogen heterocycles, including pyrazoles and indoles. acs.org A copper-mediated decarboxylative coupling of 3-indoleacetic acids with pyrazolones has been developed, providing a novel route to functionalized pyrazolones with an indole moiety. acs.org This reaction proceeds at a relatively low temperature and without the need for bases or ligands. acs.org

The following table provides examples of transition metal-catalyzed reactions relevant to the synthesis of this compound and its derivatives.

Table 2: Transition Metal-Catalyzed Reactions

| Catalyst System | Reaction Type | Application | Reference |

|---|---|---|---|

| Palladium/Copper | Sonogashira/Suzuki Coupling | Synthesis of substituted indoles | nih.gov |

| Copper-Diamine | N-Arylation | Functionalization of pyrazoles and indoles | acs.org |

| Copper(II) | Decarboxylative Coupling | Synthesis of indole-functionalized pyrazolones | acs.org |

Acid and base catalysis are fundamental to many synthetic strategies for constructing and modifying the this compound scaffold.

Acid-catalyzed reactions are central to classical indole syntheses. The Fischer indole synthesis, for example, involves the cyclization of a phenylhydrazone with an aldehyde or ketone under acidic conditions. wikipedia.org This method can be adapted to synthesize 2-substituted indoles. The Pictet-Spengler reaction, another important acid-catalyzed transformation, involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by ring closure to form tetrahydro-β-carbolines. wikipedia.org As mentioned previously, this has been successfully applied to pyrazole-substituted indoles. researchgate.net

Base-catalyzed processes are also crucial, particularly in condensation reactions. The synthesis of pyrazolo[1,5-a]pyrimidine derivatives, for instance, often utilizes a base such as sodium ethanolate to facilitate the initial condensation reaction. nih.gov The aldol condensation of indole-3-carbaldehyde with ketones in the presence of a base like piperidine is a key step in the synthesis of chalcone precursors for pyrazole synthesis. ejbps.com

The table below highlights key acid and base-catalyzed processes.

Table 3: Acid and Base-Catalyzed Processes

| Catalyst Type | Reaction | Application | Reference |

|---|---|---|---|

| Acid (e.g., HCl) | Fischer Indole Synthesis | Synthesis of substituted indoles | wikipedia.org |

| Acid (e.g., HBF₄·OEt₂) | Pictet-Spengler Reaction | Formation of fused β-carbolines | mdpi.comresearchgate.net |

| Base (e.g., Sodium Ethanolate) | Condensation | Synthesis of pyrazolo[1,5-a]pyrimidines | nih.gov |

| Base (e.g., Piperidine) | Aldol Condensation | Preparation of chalcone precursors | ejbps.com |

In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. For the synthesis of this compound and its derivatives, solvent-free and green chemistry approaches, such as microwave-assisted and ultrasound-assisted synthesis, have gained prominence.

Microwave-assisted organic synthesis (MAOS) has been shown to accelerate reaction rates, improve yields, and reduce the use of hazardous solvents. nih.gov The synthesis of various indole and pyrazole derivatives has been successfully achieved using microwave irradiation. For example, the microwave-assisted synthesis of chalcones and their subsequent cyclization to form pyrazole derivatives has been reported to be highly efficient. ejbps.com

Ultrasound-assisted synthesis is another green technique that can enhance reaction rates and yields. The synthesis of pyrazolone derivatives has been effectively carried out under ultrasound irradiation, often leading to shorter reaction times and higher yields compared to conventional methods.

Solvent-free reactions represent a significant advancement in green chemistry. A solvent-free, two-step mechanochemical synthesis of trifluoromethylated and non-fluorinated polysubstituted pyrazoles has been described, which proceeds via a [3 + 2]-cycloaddition followed by oxidation. mdpi.com

The following table summarizes some of the green chemistry approaches employed.

Table 4: Solvent-Free and Green Chemistry Approaches

| Technique | Application | Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Synthesis of indole and pyrazole derivatives | Faster reaction times, higher yields | ejbps.comnih.gov |

| Ultrasound-Assisted Synthesis | Synthesis of pyrazolone derivatives | Shorter reaction times, higher yields | dergipark.org.tr |

| Solvent-Free Mechanochemistry | Synthesis of polysubstituted pyrazoles | Reduced solvent waste, novel reactivity | mdpi.com |

Synthetic Transformations and Scale-Up Considerations

The synthetic utility of this compound is further expanded by its potential for various chemical transformations. These modifications can introduce new functional groups and alter the physicochemical properties of the molecule.

Common transformations for the indole nucleus include electrophilic substitution at the C3 position, N-alkylation, and metal-catalyzed cross-coupling reactions at various positions if pre-functionalized. The pyrazole ring can also undergo N-alkylation and substitution reactions, depending on the existing substituents and reaction conditions.

For the scale-up of the synthesis of this compound and its derivatives, several factors must be considered. These include the cost and availability of starting materials, the safety and environmental impact of the reagents and solvents used, the robustness and reproducibility of the reaction conditions, and the ease of purification of the final product.

Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. For 2-(1H-pyrazol-3-yl)-1H-indole, a comprehensive analysis using ¹H NMR, ¹³C NMR, and advanced 2D NMR techniques is essential for complete structural assignment.

The ¹H NMR spectrum of this compound provides crucial information about the number, environment, and connectivity of protons in the molecule. The expected chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (TMS).

The spectrum would characteristically display signals corresponding to the protons of both the indole (B1671886) and pyrazole (B372694) rings. The indole NH proton is expected to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm, due to its acidic nature and involvement in hydrogen bonding. The aromatic protons of the indole ring would resonate in the region of approximately 7.0-8.0 ppm, with their specific shifts and coupling patterns (doublets, triplets, or multiplets) depending on their position and the neighboring protons. The C3-H of the indole ring, being adjacent to the pyrazole substituent, would likely show a distinct chemical shift.

The pyrazole ring protons, including the NH proton and the two CH protons, would also exhibit characteristic signals. The pyrazole NH proton signal is also expected to be a broad singlet in the downfield region. The two CH protons of the pyrazole ring would appear as distinct signals, with their chemical shifts influenced by the electronic environment and proximity to the indole ring.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Value | s, d, t, m | Indole NH |

| Value | s, d, t, m | Pyrazole NH |

| Value | s, d, t, m | Indole Aromatic CH |

| Value | s, d, t, m | Indole Aromatic CH |

| Value | s, d, t, m | Indole Aromatic CH |

| Value | s, d, t, m | Indole Aromatic CH |

| Value | s, d, t, m | Indole C3-H |

| Value | s, d, t, m | Pyrazole CH |

| Value | s, d, t, m | Pyrazole CH |

| Note: This table is populated with placeholder "Value" and multiplicity descriptors ("s, d, t, m" for singlet, doublet, triplet, multiplet) as specific experimental data was not found in the provided search results. |

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The spectrum would show distinct signals for each unique carbon atom in this compound.

The carbon atoms of the indole ring are expected to resonate in the aromatic region, typically between 110 and 140 ppm. The C2 carbon of the indole ring, being directly attached to the pyrazole ring, would have a characteristic chemical shift. Similarly, the quaternary carbons of the indole ring would be identifiable. The carbon atoms of the pyrazole ring would also appear in the aromatic region, with their specific shifts being influenced by the nitrogen atoms and the indole substituent.

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| Value | Indole C2 |

| Value | Indole C3 |

| Value | Indole Aromatic C |

| Value | Indole Aromatic C |

| Value | Indole Aromatic C |

| Value | Indole Aromatic C |

| Value | Indole Quaternary C |

| Value | Indole Quaternary C |

| Value | Pyrazole C3 |

| Value | Pyrazole C4 |

| Value | Pyrazole C5 |

| Note: This table contains placeholder "Value" as specific experimental data was not found in the provided search results. |

To unambiguously assign all proton and carbon signals and to confirm the connectivity between the indole and pyrazole rings, advanced 2D NMR experiments are employed.

COSY (Correlation Spectroscopy) would reveal correlations between coupled protons, helping to establish the spin systems within the indole and pyrazole rings.

HSQC (Heteronuclear Single Quantum Coherence) would show correlations between protons and their directly attached carbon atoms, allowing for the assignment of carbon signals based on the known proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation) is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. This experiment would provide definitive evidence for the connection between the C2 of the indole ring and the C3 of the pyrazole ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of protons, which can be useful in determining the preferred conformation of the molecule.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

The IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3200-3500 cm⁻¹ would be indicative of the N-H stretching vibrations of both the indole and pyrazole rings. The C-H stretching vibrations of the aromatic rings would typically appear around 3000-3100 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic rings would give rise to a series of sharp bands in the 1400-1650 cm⁻¹ region. C-H bending vibrations would be observed at lower wavenumbers.

Table 3: Hypothetical IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type |

| 3200-3500 | N-H Stretching (Indole, Pyrazole) |

| 3000-3100 | Aromatic C-H Stretching |

| 1400-1650 | C=C and C=N Stretching |

| Below 1400 | C-H Bending |

| Note: This table contains placeholder wavenumber ranges as specific experimental data was not found in the provided search results. |

Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight and elemental composition of a compound.

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation pattern observed in the mass spectrum can provide valuable structural information. Common fragmentation pathways for indole derivatives often involve the cleavage of the pyrrole (B145914) ring.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule with a high degree of confidence, confirming the molecular formula of C₁₁H₉N₃.

Table 4: Hypothetical Mass Spectrometry Data for this compound

| m/z (Calculated) | m/z (Found) | Assignment |

| Value | Value | [M]⁺ |

| Value | Value | [M+H]⁺ (for ESI) |

| Note: This table contains placeholder "Value" as specific experimental data was not found in the provided search results. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a valuable tool for probing the electronic transitions within a molecule. The absorption of UV or visible radiation by this compound promotes electrons from a ground electronic state to a higher energy excited state. The specific wavelengths at which absorption occurs are characteristic of the molecule's chromophores, which are the parts of the molecule that absorb light.

The structure of this compound contains both indole and pyrazole ring systems, both of which are aromatic and act as chromophores. The electronic spectrum of this compound is expected to be complex, featuring absorptions due to π → π* and n → π* transitions. The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically of high intensity. The n → π* transitions, involving the promotion of an electron from a non-bonding orbital (from the nitrogen atoms) to a π* antibonding orbital, are generally of lower intensity.

The indole moiety is known to exhibit two characteristic absorption bands, referred to as the 1La and 1Lb bands. The 1Lb transition, which is electronically forbidden but vibronically allowed, typically appears as a series of fine-structured bands at longer wavelengths (around 270-290 nm), while the higher-energy 1La transition is a broad, more intense band at shorter wavelengths (around 240-260 nm) nih.gov. Pyrazole itself shows a strong absorption band around 203-210 nm, which is attributed to a π → π* transition nih.govrsc.org.

When the pyrazole ring is conjugated with the indole nucleus, as in this compound, a bathochromic (red) shift in the absorption maxima compared to the individual parent heterocycles is anticipated. This shift to longer wavelengths is due to the extended π-conjugated system, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Therefore, the UV-Vis spectrum of this compound is predicted to show intense absorption bands in the range of 250-350 nm.

| Compound Moiety | Typical Absorption Range (nm) | Associated Electronic Transition |

|---|---|---|

| Indole | 270-290 (1Lb), 240-260 (1La) | π → π |

| Pyrazole | ~203-210 | π → π |

| This compound (Predicted) | 250-350 | π → π* and n → π* |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. This method provides the percentage by mass of each element present in the molecule, which can then be compared to the theoretical values calculated from the molecular formula. For this compound, with a molecular formula of C₁₁H₉N₃, this technique is crucial for verifying its empirical formula and purity.

The theoretical elemental composition is calculated based on the atomic masses of carbon, hydrogen, and nitrogen. A close agreement between the experimentally determined percentages and the calculated values provides strong evidence for the compound's identity and stoichiometry. For novel indole-pyrazole hybrids, elemental analysis is a standard characterization method reported in synthetic procedures nih.gov.

| Element | Symbol | Theoretical Mass Percentage (%) |

|---|---|---|

| Carbon | C | 72.11 |

| Hydrogen | H | 4.95 |

| Nitrogen | N | 22.94 |

X-ray Crystallography for Absolute Stereochemistry and Conformation (if applicable)

While a specific crystal structure for this compound is not detailed in the provided search results, analysis of related structures provides insight into its likely conformation. Crystal structures of 2-substituted indoles and 3-substituted pyrazoles have been reported nih.govresearchgate.net. These studies indicate that the bond connecting the two heterocyclic rings would likely allow for some degree of torsional flexibility. The dihedral angle between the planes of the indole and pyrazole rings would be a key conformational parameter.

Computational and Theoretical Investigations of 2 1h Pyrazol 3 Yl 1h Indole Analogues

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary method for investigating the molecular geometry and electronic distribution of pyrazole-indole systems. nih.govresearchgate.net DFT calculations are used to establish a comprehensive understanding of molecular properties by analyzing the electron density. researchgate.net The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a commonly employed level of theory for these investigations, often paired with basis sets like 6-31G* or 6-311++G(d,p), to provide a balance of accuracy and computational efficiency. nih.govjcsp.org.pkderpharmachemica.com

The first step in most computational studies is the optimization of the molecular geometry to find the most stable conformation, which corresponds to the minimum energy state on the potential energy surface. researchgate.netnih.gov For pyrazole-indole analogues, DFT calculations are used to determine key structural parameters such as bond lengths, bond angles, and dihedral angles. derpharmachemica.com

Studies on related heterocyclic systems, like 3-(2-furyl)-1H-pyrazole-5-carboxylic acid, have shown that DFT optimization can reveal a planar conformation, where all atoms lie in the same geometric plane, stabilized by intramolecular interactions and conjugated π-systems. nih.gov The optimization process confirms that the theoretical structure is in perfect agreement with spectroscopic and analytical data, providing a solid foundation for further electronic and spectroscopic analysis. nih.gov These optimized geometries are crucial for accurately predicting other molecular properties.

Table 1: Selected Optimized Geometrical Parameters for a Pyrazole-based Compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | N1-C10 | 2.919(2) Å |

| Bond Length | O-C9 | 3.327(2) Å |

| Bond Length | O-C2 | 3.635(3) Å |

| Angle | N1···H10-C10 | 114.4° |

| Angle | O···H9-C9 | 131.7° |

| Angle | O··H2-C2 | 162.4° |

Note: Data derived from a study on 2-(3-methyl-5-(pyridin-2'-yl)-1H-pyrazol-1-yl) ethanol (B145695), a related pyrazole (B372694) derivative. nih.gov

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the electronic properties and chemical reactivity of a molecule. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. jcsp.org.pknih.gov

A large energy gap suggests high electronic stability, low chemical reactivity, and high thermodynamic stability, as a greater amount of energy is required to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small energy gap indicates that the molecule is more reactive, has higher polarizability, and exhibits lower kinetic stability, suggesting that charge transfer can easily occur within the molecule. jcsp.org.pknih.gov In pyrazole-indole analogues, DFT calculations show that the HOMO is often localized on the π-electron-rich aromatic systems, while the LUMO is distributed across the molecule, indicating potential sites for electrophilic and nucleophilic attacks. nih.gov

Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gaps for Pyrazole Analogues

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| Analogue 1 | -5.44 | -1.21 | 4.23 |

| Analogue 2 | -5.56 | -1.24 | 4.32 |

| Analogue 3 | -5.63 | -1.41 | 4.22 |

| Analogue 4 | -5.37 | -1.37 | 4.00 |

| Analogue 5 | -5.67 | -1.79 | 3.88 |

| Analogue 6 | -5.37 | -1.13 | 4.24 |

| Indole-Pyrazolo-Triazine | - | - | 3.073 |

Note: Data derived from studies on various pyrazole derivatives. jcsp.org.pkresearchgate.net

Theoretical vibrational analysis using DFT is a powerful tool for interpreting and assigning experimental FT-IR spectra. derpharmachemica.comnih.gov By calculating the harmonic vibrational frequencies of the optimized molecular structure, researchers can predict the positions of absorption bands corresponding to specific functional groups and vibrational modes (e.g., stretching, bending, and deformation). nih.govmdpi.com

For pyrazole-containing compounds, DFT calculations can accurately predict characteristic vibrations. For instance, the N=N stretching vibration in azopyrazoles is calculated to be around 1428 cm⁻¹, which closely matches the experimental value of 1427 cm⁻¹. derpharmachemica.com Similarly, C-N stretching vibrations and pyrazole ring deformations are identified and show good agreement between theoretical and experimental data. derpharmachemica.com This correlation between simulated and observed spectra helps confirm the molecular structure and provides a detailed understanding of the molecule's vibrational properties. nih.gov

DFT calculations can also be used to predict various thermodynamic parameters, which are essential for understanding the stability and reaction energetics of molecules. These parameters include total energy, heat of formation, enthalpy, Gibbs free energy, and entropy. researchgate.net Such calculations provide insights into whether a molecule is thermodynamically favored and how it might behave in a chemical reaction. The total energy and heat of formation, for example, are fundamental indicators of a molecule's stability. researchgate.net

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. ijpbs.comsemanticscholar.org This method is instrumental in drug discovery for screening virtual libraries of compounds and understanding their potential binding mechanisms at a molecular level. ijpbs.comsciensage.info For 2-(1H-Pyrazol-3-yl)-1H-indole analogues, docking simulations help elucidate how these compounds interact with specific biological targets, such as enzymes or receptors, which is crucial for their development as therapeutic agents. semanticscholar.orgnih.gov

Binding mode analysis involves a detailed examination of the interactions between the ligand and the amino acid residues within the active site of the target protein. nih.gov The primary goal is to identify the key interactions—such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-stacking—that stabilize the ligand-protein complex. semanticscholar.orgnih.gov The strength of these interactions is quantified by a docking score or binding energy, where a lower energy value typically indicates a more stable and favorable binding interaction. ijpbs.com

In studies of pyrazole-indole hybrids, docking simulations have revealed specific binding patterns. For example, compounds have been shown to embed well within the active pocket of enzymes like cyclin-dependent kinase 2 (CDK-2). semanticscholar.org The analysis identified hydrogen bond formation between the pyrazole nitrogen (N1) and key amino acid residues like Lys89. semanticscholar.org The indole (B1671886) moiety often participates in pi-stacked interactions. nih.gov By comparing the binding energies and interaction patterns of different analogues, researchers can identify which structural modifications lead to improved binding affinity and selectivity for the target protein. nih.govnih.gov

Table 3: Example of Molecular Docking Results for Pyrazole-Indole Analogues against Target Enzymes

| Compound | Target Enzyme | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Interaction Type |

| Analogue 7a | CDK-2 | - | Lys89 | Hydrogen Bond |

| Analogue 7b | CDK-2 | - | Lys89 | Hydrogen Bond |

| Analogue 9 | MurC Ligase | -11.5 | - | Hydrogen Bond, Pi-Stacking |

| Analogue 9 | Lanosterol 14α-demethylase | -8.5 | - | Hydrogen Bond, Pi-Stacking |

| Ampicillin (Standard) | MurC Ligase | -8.0 | - | - |

| Ampicillin (Standard) | Lanosterol 14α-demethylase | -8.1 | - | - |

Note: Data derived from studies on various pyrazole-indole derivatives. semanticscholar.orgnih.gov

Protein-Ligand Interaction Profiling

The therapeutic potential of this compound analogues is intrinsically linked to their ability to bind with high affinity and specificity to biological targets, primarily proteins such as kinases and other enzymes. Computational methods, particularly molecular docking, have been instrumental in elucidating the binding modes and key molecular interactions that govern this recognition process. These studies reveal a common pattern of interactions characterized by a combination of hydrogen bonds, hydrophobic contacts, and π-stacking, which anchor the ligand within the protein's active site.

Molecular docking simulations of pyrazole-indole hybrids have identified critical interactions with the active sites of various protein kinases. researchgate.netmdpi.com The pyrazole and indole rings, being rich in nitrogen and aromatic character, are adept at forming specific, directional interactions. Hydrogen bonds are frequently observed involving the NH groups of both the indole and pyrazole rings, which can act as hydrogen bond donors. Conversely, the nitrogen atoms within the pyrazole ring can act as hydrogen bond acceptors. For instance, studies on 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-based inhibitors targeting NADPH Oxidase 2 (NOX2) showed that the pyrazole ring's nitrogen atom can form a hydrogen bond with the side chain of Arginine residues (Arg73). mdpi.com Similarly, the indole NH often engages in hydrogen bonding with the backbone or side-chain atoms of hinge region residues in kinases. mdpi.com

Hydrophobic interactions are equally crucial for the stable binding of these analogues. The planar, aromatic surfaces of the indole and pyrazole rings, along with any phenyl substituents, readily engage in hydrophobic contacts with nonpolar amino acid residues in the binding pocket, such as Leucine, Isoleucine, Valine, and Phenylalanine. mdpi.comresearchgate.netnih.gov In the case of 5-(indol-2-yl)pyrazolo[3,4-b]pyridines designed as TASK-3 channel blockers, molecular docking predicted hydrophobic interactions with numerous residues, including I118, L122, F125, L232, and L239. nih.gov Furthermore, π-π stacking between the aromatic rings of the ligand and residues like Phenylalanine, Tyrosine, or Tryptophan is a common feature that contributes significantly to binding affinity. mdpi.comresearchgate.net

Docking studies of pyrazolinyl-indole derivatives against the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase have further validated these interaction patterns, demonstrating the importance of the scaffold in orienting substituents to engage with key active site features. nih.govmdpi.com The combination of these non-covalent interactions dictates the binding orientation and affinity of the this compound scaffold, providing a structural basis for its biological activity and a roadmap for the rational design of more potent and selective inhibitors. nih.gov

| Analogue Class | Protein Target | Key Interacting Residues | Interaction Types |

|---|---|---|---|

| Indole-Pyrazole Sulfonamides | NADPH Oxidase 2 (NOX2) | Arg73, Leu98, Pro339, Tyr324 | Hydrogen Bonds, Hydrophobic Interactions mdpi.com |

| Pyrazolinyl-Indole Derivatives | EGFR Tyrosine Kinase | Not Specified | General kinase binding interactions nih.govmdpi.com |

| 5-(Indol-2-yl)pyrazolo[3,4-b]pyridines | TASK-3 Channel | T93, I118, F125, L239, T199 | Hydrogen Bonds, Hydrophobic Interactions nih.gov |

| Indole-3-pyrazole-5-carboxamides | Tubulin (Colchicine Site) | Not Specified | Hydrogen Bonds with various amino acids nih.gov |

| Pyrazole Derivatives | Thymidylate Kinase (TMK) | Arg150, Phe42, Phe72, Asp15 | Hydrogen Bonds, Hydrophobic Interactions researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net For this compound analogues, QSAR studies are pivotal for understanding how modifications to the molecular structure influence their therapeutic effects. By quantifying the relationship between structural features (descriptors) and activity, QSAR models serve as predictive tools to guide the design of new analogues with enhanced potency and selectivity. nih.gov

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. frontiersin.org These properties are quantified using molecular descriptors, which can be categorized as electronic, steric, hydrophobic, and topological, among others. nih.gov Through statistical analysis, QSAR models can identify which of these descriptors have the most significant impact on the activity of the pyrazole-indole scaffold, thereby providing crucial insights for lead optimization.

Development of Predictive Models

The construction of a robust and predictive QSAR model is a multi-step process that involves careful data set selection, descriptor calculation, statistical model generation, and rigorous validation. nih.gov For pyrazole-indole analogues, both 2D-QSAR and 3D-QSAR approaches have been employed. nih.govnih.gov

In 2D-QSAR, descriptors are calculated from the two-dimensional representation of the molecule. researchgate.net Statistical methods like Multiple Linear Regression (MLR) are then used to build a linear equation correlating the descriptors with biological activity. 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), require the 3D alignment of the molecules in the dataset. These methods generate 3D contour maps that visualize regions where steric bulk, positive or negative electrostatic potential, or hydrophobicity are favorable or unfavorable for activity. nih.gov

A critical aspect of model development is validation, which ensures the model's reliability and predictive power. nih.gov Internal validation is often performed using the leave-one-out (LOO) cross-validation technique, which yields a cross-validated correlation coefficient (q²). A q² value greater than 0.5 is generally considered indicative of good internal predictivity. shd-pub.org.rs External validation involves using the model to predict the activity of a separate "test set" of compounds that were not used in model generation. The predictive ability is assessed by the predictive correlation coefficient (R²_pred). nih.govmdpi.com A well-developed QSAR model for pyrazole-indole analogues will exhibit strong statistical parameters, demonstrating its utility in the virtual screening and design of novel compounds. nih.gov

| QSAR Method | Key Statistical Parameters | Significance |

|---|---|---|

| 2D-QSAR (e.g., MLR) | R² (Coefficient of Determination), F-statistic | Measures the goodness-of-fit of the regression model. nih.gov |

| 3D-QSAR (CoMFA/CoMSIA) | q² (Cross-validated R²), R²_pred (Predictive R²) | Assesses the internal robustness and external predictive power of the model. nih.gov |

| Internal Validation (LOO) | q² > 0.5 | Indicates a model with good internal predictive capability. shd-pub.org.rs |

| External Validation | R²_pred > 0.6 | Indicates a model with good external predictability. shd-pub.org.rs |

Identification of Physicochemical Descriptors

The success of any QSAR model hinges on the selection of appropriate molecular descriptors that effectively capture the structural features relevant to biological activity. nih.gov For this compound analogues, a variety of descriptors have been identified as important contributors to their activity. These can be broadly classified into several categories.

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energies of frontier molecular orbitals (HOMO and LUMO). frontiersin.orgnih.gov The dipole moment and atomic charges on the heteroatoms of the pyrazole and indole rings can influence electrostatic interactions with the target protein.

Hydrophobic Descriptors: Lipophilicity, commonly expressed as LogP (the logarithm of the octanol-water partition coefficient), is a crucial descriptor. It governs the compound's ability to cross cell membranes and interact with hydrophobic pockets in the target protein. frontiersin.org

Steric Descriptors: These relate to the size and shape of the molecule. Descriptors like molecular weight, molar volume, and molar refractivity quantify the steric bulk of the molecule and its substituents. frontiersin.org 3D-QSAR methods are particularly useful in identifying specific regions where steric bulk is either beneficial or detrimental to activity. nih.gov

Topological Descriptors: Also known as 2D descriptors, these are numerical values derived from the graph representation of the molecule. nih.govresearchgate.net They encode information about molecular size, shape, branching, and connectivity. nih.gov For example, the number of sp3 hybridized carbon atoms within a certain bond distance from a key feature (like a ring nitrogen) has been shown to influence activity. tandfonline.com

The identification of these key descriptors provides a quantitative basis for the structure-activity relationships (SAR) observed in a series of compounds. By understanding which properties are most influential, chemists can make more informed decisions when designing new this compound analogues with improved biological profiles.

| Descriptor Type | Examples | Relevance to Activity |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole Moment, Atomic Charges | Governs electrostatic and orbital interactions with the protein target. nih.govdergipark.org.tr |

| Hydrophobic | LogP, Hydrophobic field contributions (CoMSIA) | Influences membrane permeability and binding to nonpolar pockets. frontiersin.org |

| Steric | Molecular Weight, Molar Volume, Steric field contributions (CoMFA) | Relates to the size and shape complementarity with the binding site. frontiersin.org |

| Topological | Wiener Index, Zagreb Indices, Atom Counts | Encodes information on molecular connectivity, size, and branching. nih.govresearchgate.net |

Antimicrobial Potentials

Derivatives of the this compound scaffold have demonstrated notable efficacy against a range of microbial pathogens, including bacteria, fungi, and viruses. This broad-spectrum antimicrobial activity highlights the potential of this chemical class in addressing the growing challenge of infectious diseases.

Numerous studies have investigated the antibacterial effects of pyrazolyl-indole derivatives against both Gram-positive and Gram-negative bacteria. These compounds have shown inhibitory activity against various bacterial strains, indicating their potential as novel antibacterial agents. For instance, a series of novel 3-pyrazolylindole derivatives incorporating piperazine (B1678402) moieties exhibited moderate antibacterial activity against several phytopathogenic bacterial strains. acs.orgacs.org Notably, compound P16 from this series demonstrated potent inhibitory activity against Xanthomonas oryzae pv oryzae (Xoo) and Xanthomonas axonopodis pv citri (Xac), with EC50 values of 2.54 ± 0.87 and 3.49 ± 0.04 μg/mL, respectively. acs.orgacs.org

The mechanism of antibacterial action for some of these derivatives has also been explored. For example, compound P16 was found to suppress biofilm formation, bacterial motility, and extracellular polysaccharide production in bacteria. acs.org It also induced morphological changes in bacterial cells and promoted the accumulation of reactive oxygen species (ROS), ultimately leading to bacterial apoptosis. acs.org

A series of 1-[(3,5 diphenyl substituted)-4,5-dihydro-1H-pyrazol-1-yl]-2-(3H-indol-3-yl) ethan-1-one derivatives were synthesized and evaluated for their in vitro antimicrobial activity. ijpsr.com Several of these compounds showed good activity against both Gram-positive (Bacillus, Staphylococcus) and Gram-negative (Escherichia coli, Pseudomonas) bacteria. ijpsr.com

| Compound/Derivative | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| Compound P16 (a 3-pyrazolylindole derivative with a piperazine moiety) | Xanthomonas oryzae pv oryzae (Xoo) | EC50: 2.54 ± 0.87 μg/mL | acs.orgacs.org |

| Compound P16 (a 3-pyrazolylindole derivative with a piperazine moiety) | Xanthomonas axonopodis pv citri (Xac) | EC50: 3.49 ± 0.04 μg/mL | acs.orgacs.org |

| 1-[5-(4-Chloro phenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl] – 2 – (3H-indol-3-yl) ethan-1-one (5c) | Gram-positive and Gram-negative bacteria | Good activity | ijpsr.com |

| 1-(3, 5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl) -2-(3H-indol-3-yl) ethan-1-one (5a) | Gram-positive and Gram-negative bacteria | Good activity | ijpsr.com |

| Indazole and pyrazoline derivatives | Staphylococcus aureus and Enterococcus species | MIC values as low as 4 µg/mL | nih.gov |

In addition to their antibacterial properties, pyrazole-indole derivatives have also been investigated for their potential as antifungal agents. These compounds have shown efficacy against a variety of fungal pathogens, including those affecting agriculture and human health.

A study on a series of pyrazole carboxamide and isoxazolol pyrazole carboxylate derivatives revealed that some of these compounds displayed notable antifungal activity against four types of phytopathogenic fungi: Alternaria porri, Marssonina coronaria, Cercospora petroselini, and Rhizoctonia solani. nih.gov The isoxazole pyrazole carboxylate 7ai, in particular, exhibited significant antifungal activity against R. solani, with an EC50 value of 0.37 μg/mL, which was more potent than the commercial fungicide carbendazol. nih.gov

Another study reported that among twenty different pyrazole derivatives, pyrazole 3b was the most effective compound against Aspergillus niger and Aspergillus flavus, showing significant zones of inhibition. nih.gov Furthermore, some 1-[(3,5 diphenyl substituted)-4,5-dihydro-1H-pyrazol-1-yl]-2-(3H-indol-3-yl) ethan-1-one derivatives exhibited moderate to average antifungal activity against Sclerotium rolfsii and Macrophomina phaseolina. ijpsr.com

| Compound/Derivative | Fungal Strain | Activity | Reference |

|---|---|---|---|

| Isoxazolol pyrazole carboxylate 7ai | Rhizoctonia solani | EC50: 0.37 μg/mL | nih.gov |

| Isoxazolol pyrazole carboxylate 7ai | Alternaria porri | EC50: 2.24 μg/mL | nih.gov |

| Isoxazolol pyrazole carboxylate 7ai | Marssonina coronaria | EC50: 3.21 μg/mL | nih.gov |

| Pyrazole 3b | Aspergillus niger | Inhibition zone: 32.0 mm | nih.gov |

| Pyrazole 3b | Aspergillus flavus | Inhibition zone: 30.0 mm | nih.gov |

The antiviral potential of pyrazole-indole derivatives is an emerging area of research. Studies have shown that compounds based on this scaffold can inhibit the replication of various viruses, suggesting their potential for the development of new antiviral therapies.

For instance, a series of 4-substituted pyrazole derivatives were synthesized and evaluated for their antiviral efficacy against Newcastle disease virus (NDV). nih.gov Among them, hydrazone 6 and thiazolidinedione derivative 9 demonstrated 100% protection against NDV. nih.gov Pyrazole derivatives have also been investigated for their activity against other viruses, including hepatitis A virus, HCV, and HSV. nih.gov

Furthermore, hydroxyquinoline-pyrazole candidates have been studied as potential antiviral agents against a range of coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E, showing promising antiviral activity in plaque reduction and viral inhibition assays. rsc.org A series of pyrrolo[2,3-b]pyridines (7-aza-indoles) also demonstrated antiviral activity against Respiratory Syncytial Virus (RSV), SARS-CoV-2, and Venezuelan Equine Encephalitis Virus (VEEV). frontiersin.org

Mechanism of Action Studies at the Molecular and Cellular Level

Target Identification and Validation Research

Research into derivatives of the pyrazole-indole core has identified several key protein targets, validating the scaffold's relevance in oncology and neurodegenerative disease research. The pyrazole (B372694) hinge-binding moiety is recognized as a privileged scaffold in the development of kinase inhibitors. mdpi.com

Derivatives have been designed and evaluated as potential inhibitors for several validated targets:

Kinases: The N-(1H-pyrazol-3-yl)pyrimidin-4-amine moiety, a related structure, has been used to target cyclin-dependent kinase 16 (CDK16), which is associated with various cancers. mdpi.com Further, molecular docking simulations have been used to validate the activity of pyrazolinyl-indole derivatives against the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.govresearchgate.net

Apoptosis Regulators: A series of 1,3,5-trisubstituted-1H-pyrazole derivatives were synthesized and evaluated as potential inhibitors of B-cell lymphoma-2 (Bcl-2), a critical regulator of apoptosis. rsc.org Molecular docking confirmed a high binding affinity of specific derivatives to Bcl-2. rsc.org

Oxidases: More complex inhibitors based on a 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine structure have been identified as potent inhibitors of NADPH Oxidase 2 (NOX2), an enzyme implicated in neurodegenerative diseases. researchgate.net

The validation of these targets is often confirmed through a combination of molecular modeling, in vitro kinase assays, and cellular assays that measure downstream effects, such as decreased cell viability in cancer cell lines. mdpi.comresearchgate.net

Enzyme Inhibition Kinetics and Binding Dynamics

The study of enzyme inhibition kinetics reveals the potency and mechanism by which these compounds interact with their targets. Pyrazole itself is a known potent inhibitor of many alcohol dehydrogenases, often exhibiting competitive inhibition. researchgate.net For derivatives of the 2-(1H-pyrazol-3-yl)-1H-indole scaffold, inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50).

Molecular modeling of NOX2 complexes with inhibitors featuring the pyrazole-indole core has validated their binding at the same site as the enzyme's substrate, NADPH. researchgate.net This competitive binding dynamic is a common mechanism for this class of compounds. The anti-proliferative potential of various indole-pyrazole derivatives has been demonstrated across a range of cancer cell lines, with IC50 values indicating significant potency.

| Derivative Compound | Target Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 3-(1H-indole-3-yl)-1H-pyrazole-5-carbohydrazide derivative (Compound 17) | HepG-2 (Liver Cancer) | 0.71 | mdpi.com |

| 3-(1H-indole-3-yl)-1H-pyrazole-5-carbohydrazide derivative (Compound 17) | BGC823 (Gastric Cancer) | 0.71 | mdpi.com |

| 3-(1H-indole-3-yl)-1H-pyrazole-5-carbohydrazide derivative (Compound 18) | BT474 (Breast Cancer) | 1.39 | mdpi.com |

| 1,3,5-trisubstituted-1H-pyrazole derivative (Compound 4) | MCF-7 (Breast Cancer) | 3.9 - 35.5 | rsc.org |

Cellular Uptake and Localization Studies

For a compound to exert a biological effect, it must first cross the plasma membrane and reach its intracellular target. The cellular internalization of small molecules and nanoparticles can occur through various endocytic routes, including clathrin-mediated endocytosis and caveola-mediated pathways. nih.govdovepress.com The specific pathway often influences the subsequent intracellular localization and fate of the compound. nih.gov

While detailed cellular uptake and localization studies using methods like confocal microscopy for the specific this compound compound are not extensively documented in the available literature, general principles of small molecule transport apply. The physicochemical properties of the molecule, such as lipophilicity and hydrogen bonding capacity, would govern its ability to passively diffuse across the cell membrane or require active transport. Once inside the cell, the compound would localize to subcellular compartments based on its molecular targets. For instance, compounds targeting kinases involved in cell cycle regulation would likely need to enter the nucleus, while those targeting metabolic enzymes might localize to the cytoplasm or mitochondria.

Cellular Pathway Interventions

Following target engagement, derivatives of the this compound scaffold have been shown to intervene in crucial cellular pathways, primarily leading to cell cycle arrest and the induction of apoptosis (programmed cell death).

Apoptosis Induction: Several studies have confirmed that pyrazole-based compounds can trigger apoptosis. This is often mediated through both intrinsic and extrinsic pathways. For example, certain derivatives have been shown to activate pro-apoptotic proteins like Bax and p53, as well as effector enzymes like Caspase-3. rsc.org The induction of apoptosis by pyrazole derivatives has been observed in various cancer cell lines, including triple-negative breast cancer and colon carcinoma. nih.govnih.gov This programmed cell death is a key mechanism behind the anticancer activity of these compounds. mdpi.com In some cases, the pro-apoptotic activity is linked to the generation of reactive oxygen species (ROS) and subsequent activation of caspases. nih.gov

Cell Cycle Arrest: Another significant cellular intervention is the disruption of the normal cell cycle. Flow cytometry analysis has revealed that certain 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide derivatives cause cell cycle arrest at the S phase. nih.gov Other related compounds, such as a pyrrolyldihydropyrazino[1,2-a]indoletrione analogue, have been shown to arrest colorectal cancer cells at the G2/M phase. nih.govnih.gov This arrest prevents cancer cells from progressing through mitosis and proliferating, thus inhibiting tumor growth. frontiersin.org The ability to halt the cell cycle is a hallmark of many effective chemotherapeutic agents.

| Derivative Class | Cellular Effect | Cell Cycle Phase | Target Cell Line | Reference |

|---|---|---|---|---|

| 3-(1H-indol-3-yl)-1H-pyrazole-5-carbohydrazide | Cell Cycle Arrest | S Phase | HepG-2, BGC823, BT474 | nih.gov |

| Pyrrolyldihydropyrazino[1,2-a]indoletrione analogue | Cell Cycle Arrest | G2/M Phase | Colorectal Cancer Cells | nih.govnih.gov |

| 3-(pyrazol-4-yl)-2-(1H-indole-3-carbonyl)acrylonitrile | Apoptosis Induction | Not Applicable | HCT116 (Colon Carcinoma) | nih.gov |

| 1,3,5-trisubstituted-1H-pyrazole | Apoptosis Induction | Not Applicable | MCF-7, A549, PC-3 | rsc.org |

| 3-Amino-1H-pyrazole derivative (43d) | Cell Cycle Arrest | G2/M Phase | - | mdpi.com |

Structure Activity Relationship Sar Analysis and Pharmacophore Development

Systematic Exploration of Structural Variations and their Impact on Biological Activity7.2. Identification of Key Pharmacophoric Features for Desired Activities7.3. Lead Optimization Strategies Based on SAR Insights

To generate the requested content, published studies detailing the synthesis of various derivatives of "2-(1H-Pyrazol-3-yl)-1H-indole," their biological evaluation, and subsequent analysis of how structural changes affect their activity would be necessary. Similarly, the identification of its pharmacophoric features and lead optimization strategies would require computational and medicinal chemistry studies specifically centered on this molecule. Such specific data is not available in the public domain at this time.

Advanced Applications and Emerging Fields

Materials Science Applications

The inherent photophysical properties and structural versatility of the indole-pyrazole scaffold have led to its exploration in various materials science domains, particularly in optics and electronics.

While direct applications of 2-(1h-Pyrazol-3-yl)-1h-indole in commercial organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) are still an emerging area of research, the characteristics of its constituent parts and related molecules suggest significant potential. Pyrazoline-based materials, which are structurally related to pyrazoles, have been investigated for optoelectronic applications due to their excellent luminescent properties. researchgate.net These compounds can function as both the hole-transporting layer (HTL) and the emitting layer (EML) in OLED devices, benefiting from efficient electron transfer facilitated by the nitrogen atoms in the pyrazoline ring. researchgate.net

Similarly, more complex fused ring systems incorporating indole (B1671886), such as pyridopyrazino[2,3-b]indole derivatives, have been studied as potential n-type materials for optoelectronic devices. ias.ac.in These molecules exhibit good thermal stability and tunable lowest unoccupied molecular orbital (LUMO) energy levels, which are critical parameters for efficient electron transport in organic electronics. ias.ac.in The combination of the electron-donating indole core with the electron-accepting pyrazole (B372694) ring in this compound provides a donor-π-acceptor (D-π-A) framework. This architecture is a cornerstone for designing materials with intramolecular charge transfer (ICT) characteristics, which are essential for developing emitters in OLEDs and for charge separation in OPVs. mdpi.com The strong fluorescence and high thermal stability of related pyrazolone-based dyes further underscore the potential of this structural class in creating robust materials for industrial applications. nih.govresearchgate.net

The indole-pyrazole scaffold is particularly promising for the development of fluorescent materials and probes. Pyrazole derivatives are noted for their high synthetic versatility, good photostability, and often high fluorescence quantum yields. nih.gov The fluorescence of these probes is governed by photophysical phenomena such as Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT), which can be modulated by interaction with target analytes. nih.gov

Indole and its derivatives are also well-known for their inherent fluorescence, making them excellent candidates for optical probes. mdpi.com The combination of these two moieties can lead to compounds with superior photophysical performance. Research into pyrano-indole congeners, for example, has yielded compounds with high quantum yields (up to 89%) and large Stokes shifts, which are highly desirable properties for fluorescent probes to minimize self-quenching and improve signal-to-noise ratios. mdpi.com The photophysical properties of several fluorescent dyes based on pyrazole and indole moieties are summarized below.

| Compound Type | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Quantum Yield (ΦF) | Key Features | Reference |

|---|---|---|---|---|---|

| 3-(Coumarin-3-yl)pyrazole Derivative | 425 | 500 | 5% (enhanced to 27% with H2S) | PET-based turn-on response to H2S. | nih.gov |

| 3-Pyrazolylhydrazide Derivative | 309, 374 | - | 0.2% (enhanced to 57% with Ga3+) | PET-based fluorescence enhancement with Gallium ions. | nih.gov |

| Pyrano[2,3-g]indole Derivative | - | 500 | 58% | Large Stokes shift (209 nm). | mdpi.com |

| Pyrano[3,2-f]indole Derivative | - | 500 | 14% | Large Stokes shift (167 nm). | mdpi.com |

Catalysis Research

The this compound scaffold possesses key features that make it a highly promising ligand for homogeneous catalysis. The presence of N-H groups on both the pyrazole and indole rings allows them to act as "protic" ligands. These acidic protons can participate in metal-ligand cooperation, where the ligand is not merely a spectator but plays an active role in bond activation and formation. nih.gov

Protic pyrazole complexes have been successfully employed in a range of catalytic transformations. nih.gov A notable example is the use of a 2-(1H-pyrazol-3-yl)pyridine iridium(III) complex, a close structural analog of the indole-pyrazole compound, which effectively catalyzes hydrogen evolution from formic acid. nih.gov In this system, the pyrazole unit's ability to be deprotonated is believed to increase electron donation to the metal center, thereby enhancing its catalytic activity. nih.gov

Furthermore, metal complexes involving pyrazole and indole ligands have demonstrated catalytic activity in other important organic reactions. For instance, palladium(II) and nickel(II) complexes with pyrazole-based ligands have been used as catalysts for olefin oligomerization and Friedel-Crafts reactions. uj.ac.za The nitrogen donor atoms of the this compound structure can chelate to a metal center, creating a stable complex that can facilitate various catalytic cycles. The combination of a proton-responsive site (N-H) and a robust coordination framework makes this compound a versatile platform for designing novel catalysts for reactions such as transfer hydrogenation, oxidation, and C-C bond formation. nih.gov

Chemosensing and Detection Applications

The development of selective and sensitive chemosensors for detecting environmentally and biologically important ions is a critical area of research. The this compound structure is an excellent platform for designing such sensors, as both indole and pyrazole moieties have been extensively used in the construction of ion receptors. nih.govsjp.ac.lk

The pyrazole ring, with its multiple nitrogen donor sites, is an effective chelating agent for a wide range of metal ions. nih.gov Similarly, the indole N-H group can act as a hydrogen bond donor for anion recognition or as a coordination site for cations. spectroscopyonline.commdpi.com When combined, these functionalities can create a specific binding pocket for a target ion. The binding event can be transduced into a measurable optical signal, such as a change in color (colorimetric) or fluorescence intensity (fluorometric). nih.gov

The sensing mechanism often relies on processes like chelation-enhanced fluorescence (CHEF), where the binding of a metal ion restricts intramolecular rotations or vibrations, leading to a significant increase in fluorescence quantum yield. nih.gov Pyrazole-based fluorescent chemosensors have been successfully developed for the selective detection of various cations, including Al³⁺ and Hg²⁺, with very low limits of detection (LOD). nih.gov Indole-based sensors have also proven effective for detecting ions like Zn²⁺, F⁻, and Cu²⁺ in aqueous and biological systems. sjp.ac.lkspectroscopyonline.commdpi.com The dual functionality of the this compound scaffold makes it a prime candidate for creating multi-ion sensors or highly selective probes for specific analytes. researchgate.net

| Sensor Base | Target Ion | Sensing Method | Detection Limit (LOD) | Sensing Mechanism | Reference |

|---|---|---|---|---|---|

| Pyridine-Pyrazole Derivative | Al³⁺ | Colorimetric & Fluorometric | - | - | nih.gov |

| Acylhydrazone-Pyrazole Derivative | Al³⁺ | Fluorometric | 4.29 nM | CHEF | nih.gov |

| Pyrazoline Derivative | Hg²⁺ | Fluorometric | 9.2 nM | Structural Modification | nih.gov |

| Indole-Hydrazide Derivative | Zn²⁺ | Fluorometric (Turn-on) | 0.41 μM | CHEF | mdpi.com |

| Indole-Carbohydrazide Derivative | F⁻ | Fluorometric (Turn-on) | 3.2 nM | Hydrogen Bonding | spectroscopyonline.com |

Conclusion and Future Research Directions

Summary of Current Academic Understanding of 2-(1H-Pyrazol-3-yl)-1H-indole

The academic understanding of the specific heterocyclic compound, this compound, is primarily situated within the broader context of indole-pyrazole hybrids. This class of molecules is recognized for its privileged structure in medicinal chemistry, stemming from the combination of two pharmacologically significant moieties: indole (B1671886) and pyrazole (B372694). jocpr.commdpi.com The indole nucleus is a cornerstone in numerous biologically active agents, while the pyrazole ring is a component in various pharmaceuticals with a wide spectrum of activities, including anti-inflammatory and anticancer effects. nih.govglobalresearchonline.net

Research into molecules combining these two rings has revealed significant therapeutic potential. researchgate.netderpharmachemica.com Studies on related structures, such as 3-(1H-indol-3-yl)-1H-pyrazole derivatives, have demonstrated potent antiproliferative activity against various cancer cell lines, including lung, liver, and breast cancer. mdpi.commdpi.com The mechanism of action for some of these analogues is believed to involve the inhibition of critical cellular targets like tubulin or specific protein kinases. mdpi.comnih.gov While direct research focusing exclusively on this compound is not extensively detailed in numerous publications, the collective knowledge on its isomers and closely related analogues provides a strong foundation for inferring its potential chemical properties and biological relevance. The synthesis of such hybrids typically involves multi-step reactions, often beginning with the construction of one heterocyclic core followed by the annulation or attachment of the second. mdpi.comnih.gov

Challenges and Opportunities in the Synthesis and Research of its Analogues

The synthesis and investigation of analogues of this compound present distinct challenges and significant opportunities for innovation in organic and medicinal chemistry.

Challenges:

Regioselectivity: A primary challenge in the synthesis of pyrazole-indole hybrids is controlling the regioselectivity. During the cyclization step to form the pyrazole ring from a 1,3-dicarbonyl precursor and a hydrazine (B178648) derivative, two different regioisomers can often be formed, leading to separation difficulties and reduced yields of the desired product. mdpi.com

Reaction Conditions: Many traditional synthetic routes require harsh reaction conditions, such as high temperatures or the use of strong acids or bases, which can be incompatible with sensitive functional groups on the indole or pyrazole precursors.

Starting Material Availability: The synthesis of complex, polysubstituted analogues can be hampered by the limited commercial availability or laborious preparation of the required starting materials.

Scalability: Laboratory-scale syntheses may not be readily transferable to large-scale production, posing a challenge for potential pharmaceutical development.

Opportunities:

Green Chemistry Approaches: There is a substantial opportunity to develop more environmentally benign synthetic methods. This includes the use of energy-efficient techniques like microwave and ultrasound-assisted synthesis, employing benign catalysts, and utilizing greener solvents like water or solvent-free conditions. rsc.org

Multicomponent Reactions (MCRs): Designing one-pot, multicomponent reactions offers a pathway to increase synthetic efficiency, reduce waste, and rapidly generate a diverse library of analogues. mdpi.com

Novel Catalytic Systems: The exploration of new catalysts, including metal-based and organocatalysts, could lead to milder reaction conditions, improved yields, and better control over regioselectivity.

Flow Chemistry: The application of continuous flow chemistry could address challenges of scalability and safety, allowing for better control over reaction parameters and facilitating a more streamlined production of target compounds.

| Synthetic Strategy | Common Challenges | Associated Opportunities |

|---|---|---|

| Cyclocondensation of Hydrazines with 1,3-Diketones | Poor regioselectivity, harsh conditions, side product formation. nih.gov | Development of regioselective catalysts, microwave-assisted synthesis for faster reactions. rsc.org |

| 1,3-Dipolar Cycloaddition | Limited availability of specific nitrile imines or alkynes, potential for multiple isomers. mdpi.com | In-situ generation of dipoles, exploration of novel dipolarophiles to expand scope. |

| Vilsmeier-Haack Reaction | Use of stoichiometric, corrosive reagents (POCl₃), functional group intolerance. nih.gov | Developing milder formylating agents, catalytic versions of the reaction. |

| Cross-Coupling Reactions (e.g., Suzuki, Heck) | Catalyst poisoning by nitrogen atoms, optimization of ligands and bases required. | Design of robust catalysts for N-heterocycles, late-stage functionalization of the core structure. |

Prospective Areas for Future Academic Investigation and Application Development

The foundational knowledge of indole-pyrazole hybrids opens up numerous avenues for future research and application development centered on this compound and its derivatives.

Oncology: Given the established anticancer activity of many pyrazole-containing compounds, a primary focus should be the systematic evaluation of these hybrids against a wider panel of cancer cell lines. nih.govmdpi.com Future work could concentrate on identifying specific molecular targets, such as epidermal growth factor receptor (EGFR) or B-Raf, and designing analogues with enhanced potency and selectivity to minimize off-target effects. mdpi.comnih.gov

Anti-inflammatory Agents: Pyrazole derivatives are well-known for their anti-inflammatory properties, with some acting as selective COX-2 inhibitors. Research into this compound analogues could lead to the discovery of novel non-steroidal anti-inflammatory drugs (NSAIDs) with improved efficacy and gastrointestinal safety profiles.